Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
Description
Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 2060040-57-3) is a spirocyclic compound with a molecular formula of C₂₃H₃₁N₃O₂ and a molecular weight of 381.51 g/mol. The structure features:
- A 2,7-diazaspiro[3.5]nonane core, which provides conformational rigidity and enhances binding selectivity in medicinal chemistry applications.
- A benzyl carboxylate group at the 7-position, which serves as a protective group during synthesis and influences solubility.
- A 1-methylpyrazole substituent at the 1-position, contributing to hydrogen bonding and π-π stacking interactions with biological targets .
This compound is listed in supplier catalogs (e.g., Parchem Chemicals) as a building block for drug discovery, particularly in CNS disorders and enzyme modulation .
Properties
Molecular Formula |
C19H24N4O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
benzyl 3-(1-methylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C19H24N4O2/c1-22-12-16(11-21-22)17-19(14-20-17)7-9-23(10-8-19)18(24)25-13-15-5-3-2-4-6-15/h2-6,11-12,17,20H,7-10,13-14H2,1H3 |
InChI Key |
UFBNCJQTMDQAQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Diazaspiro[3.5]nonane Core
A representative industrially viable method for closely related tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate derivatives involves a seven-step sequence starting from ethyl malonate, as detailed in a patent (CN111620869A):
| Step | Reagents/Conditions | Transformation | Temperature (°C) | Time |
|---|---|---|---|---|
| 1 | Ethyl malonate in ethanol | Formation of intermediate compound 2 | 25–80 | 5 hours |
| 2 | Lithium borohydride in tetrahydrofuran (THF) | Reduction to compound 3 | 0–70 | 2.5 hours |
| 3 | p-Toluenesulfonyl chloride in dichloromethane | Tosylation to compound 4 | 25 | 12 hours |
| 4 | Cesium carbonate in acetonitrile | Ring closure to compound 5 | 25–90 | 3 hours |
| 5 | Magnesium chips in methanol | Reduction to compound 6 | 25–80 | 1 hour |
| 6 | Boc anhydride in dichloromethane | Boc protection to compound 7 | 25 | 12 hours |
| 7 | Palladium on carbon in methanol | Final reduction to tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate (compound 8) | 25 | 3 hours |
This method emphasizes:
- Use of readily available starting materials.
- Controlled reaction conditions to optimize yield.
- Suitability for scale-up and industrial production.
Introduction of the Benzyl Carbamate Group
- The benzyl carbamate protecting group can be introduced by reacting the diazaspiro amine intermediate with benzyl chloroformate or via carbamate formation under mild conditions.
- This step is critical to preserve the nitrogen functionality and enable further substitution.
Functionalization with 1-Methyl-1H-pyrazol-4-yl Group
- The 1-position nitrogen substitution with the pyrazolyl group may be achieved by nucleophilic substitution or palladium-catalyzed cross-coupling methods.
- For example, a halogenated diazaspiro intermediate can be reacted with 1-methyl-1H-pyrazol-4-yl boronic acid or a similar pyrazolyl nucleophile under Suzuki or Buchwald-Hartwig coupling conditions.
- Reaction parameters such as temperature (typically 25–80 °C), solvent choice (e.g., acetonitrile, THF), and catalyst loading are optimized for yield and selectivity.
Supporting Analytical Data and Characterization
- NMR Spectroscopy : Proton and carbon NMR spectra provide detailed structural confirmation. For example, related diazaspiro compounds show characteristic signals for spirocyclic protons and carbamate benzyl groups.
- Mass Spectrometry : Confirms molecular weight consistent with C22H30N4O2.
- Chromatography : Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and purity.
Comparative Data Table of Key Synthetic Steps
| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of diazaspiro core | Ethyl malonate, LiBH4, Cs2CO3, Mg, Boc2O | Core ring construction and protection | 60–80 | Multi-step sequence |
| Benzyl carbamate installation | Benzyl chloroformate, base | Nitrogen protection | 70–90 | Mild conditions preferred |
| Pyrazolyl substitution | Pd-catalyzed coupling or nucleophilic substitution | Introduction of pyrazolyl group | 50–75 | Catalyst and solvent critical |
Summary and Expert Notes
- The synthesis of Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is best approached via modular construction of the diazaspiro scaffold, followed by strategic functional group transformations.
- The seven-step method for tert-butyl diazaspiro carboxylates provides a robust platform adaptable to benzyl carbamate derivatives.
- Coupling with the pyrazolyl moiety requires careful catalyst and condition selection to ensure regioselectivity and yield.
- Analytical methods such as NMR, MS, and chromatography are essential for confirming structure and purity at each stage.
- The described approaches are consistent with industrial and medicinal chemistry standards, offering scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the biological activity of spirocyclic compounds.
Industrial Applications:
Mechanism of Action
The mechanism of action of Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, focusing on substituents, physicochemical properties, and applications:
Notes:
- Lipophilicity Trends : The benzyl carboxylate group increases LogP compared to Boc-protected analogs, impacting blood-brain barrier penetration .
- Synthetic Utility : Bromo- and chloro-substituted derivatives (e.g., EN300-744651) are preferred for late-stage functionalization via cross-coupling .
Structural and Functional Analysis
- Core Modifications: Spiro Ring Size: The 2,7-diazaspiro[3.5]nonane core is smaller than 1,8-diazaspiro[4.5]decane (CAS: 1158749-94-0), reducing steric hindrance for target binding . Substituent Effects:
- Pyrazole vs.
- Amino vs. Carboxylate: Amino-substituted analogs (CAS 147611-02-7) are less stable under basic conditions but enable direct amide bond formation .
Synthetic Routes :
- The target compound is synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki reaction) between spirocyclic boronate esters and halogenated heterocycles, similar to methods described for PF-6870961 (a ghrelin receptor inverse agonist metabolite) .
- Boc-protected intermediates (e.g., CAS 896464-16-7) are deprotected under acidic conditions to yield free amines for further derivatization .
Pharmacological and Industrial Relevance
- Drug Discovery: The compound’s spirocyclic structure is leveraged in alpha-synuclein PET tracers (e.g., tert-butyl 2-(4-(4-methoxybenzamido)phenyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate) for neurodegenerative disease research . Analogs with fluorinated substituents (e.g., 2269513-59-7) are under investigation for improved metabolic stability .
- Supplier Landscape :
- Key suppliers include Parchem Chemicals , Enamine Ltd , and BLD Pharm , with prices ranging from $2400/250mg (oxalate salt) to bulk discounts for Boc-protected variants .
Biological Activity
Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This compound, characterized by its molecular formula , has garnered attention in medicinal chemistry for its possible applications in drug development, particularly in the realms of antimicrobial and anticancer therapies.
Structural Characteristics
The compound features a diazaspiro nonane ring system fused with a pyrazole moiety, which is critical for its biological activity. The structural attributes can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₂₂N₄O₂ |
| CAS Number | 141721-99-5 |
| Structural Features | Spirocyclic structure with pyrazole ring |
| Potential Applications | Antimicrobial, anticancer |
Anticancer Properties
Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research has shown that compounds with similar pyrazole structures can modulate cellular pathways associated with cancer proliferation. For instance, related compounds have been observed to reduce mTORC1 activity, a key regulator of cell growth and metabolism, thereby enhancing autophagy and potentially leading to cancer cell apoptosis .
Mechanistic Insights
The biological activity of this compound may involve several mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interactions with cellular receptors could alter signaling pathways critical for cell survival and proliferation.
- Autophagy Regulation : Similar compounds have been shown to influence autophagic processes, which are vital for maintaining cellular homeostasis under stress conditions .
Study 1: Structure-Activity Relationship (SAR)
A study focused on the structure-activity relationship of pyrazole derivatives highlighted that modifications to the pyrazole ring significantly impacted anticancer activity. Compounds exhibiting similar structural motifs to this compound demonstrated submicromolar antiproliferative effects in various cancer cell lines, suggesting that fine-tuning the molecular structure could enhance therapeutic efficacy .
Study 2: Autophagy Modulation
Research into related compounds revealed their ability to disrupt autophagic flux by inhibiting mTORC1 under nutrient-replete conditions. This mechanism suggests that this compound could similarly affect autophagic processes, potentially leading to enhanced cancer cell death while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
